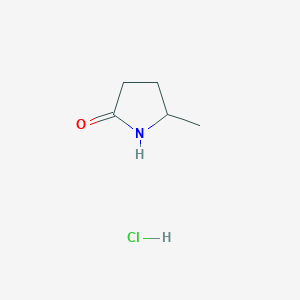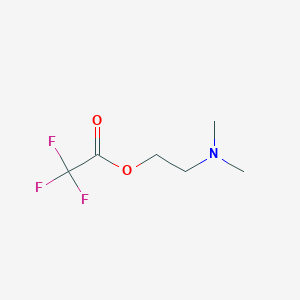
2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate is an organic compound with a unique structure that includes both a dimethylamino group and a trifluoroacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate typically involves the reaction of 2-(Dimethylamino)ethanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2-(Dimethylamino)ethanol+Trifluoroacetic anhydride→2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted with other nucleophiles.
Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to yield 2-(Dimethylamino)ethanol and trifluoroacetic acid.
Oxidation and Reduction: The dimethylamino group can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 2-(Dimethylamino)ethanol and trifluoroacetic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting the central nervous system.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The trifluoroacetate group can influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethanol: Similar structure but lacks the trifluoroacetate group.
2-(Dimethylamino)ethyl methacrylate: Contains a methacrylate group instead of a trifluoroacetate group.
2-(Dimethylamino)ethyl acetate: Contains an acetate group instead of a trifluoroacetate group.
Uniqueness
2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring these specific characteristics.
Propiedades
Fórmula molecular |
C6H10F3NO2 |
|---|---|
Peso molecular |
185.14 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H10F3NO2/c1-10(2)3-4-12-5(11)6(7,8)9/h3-4H2,1-2H3 |
Clave InChI |
BYDNRFZPWOFIKM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


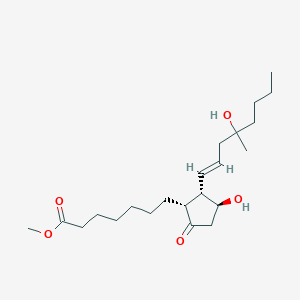
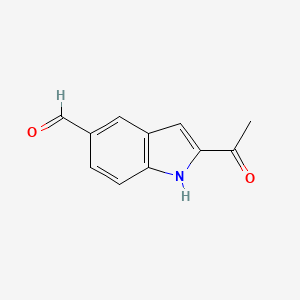
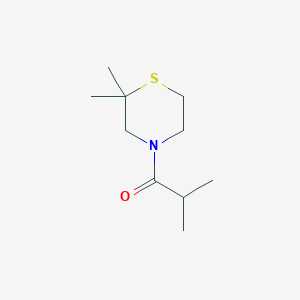
![1-(Benzo[b]thiophen-7-yl)ethan-1-ol](/img/structure/B15201926.png)
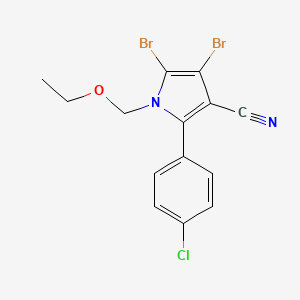

![3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid](/img/structure/B15201946.png)

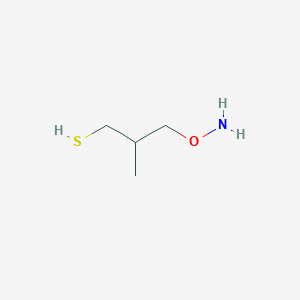
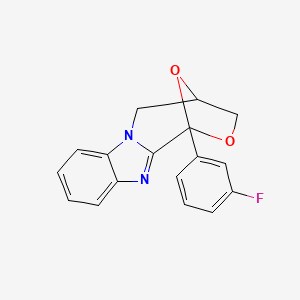
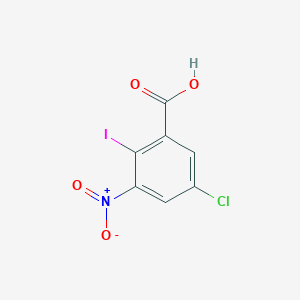
![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
